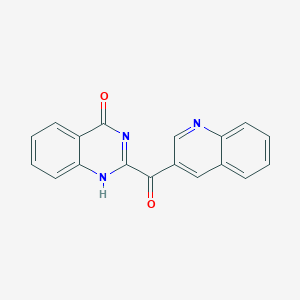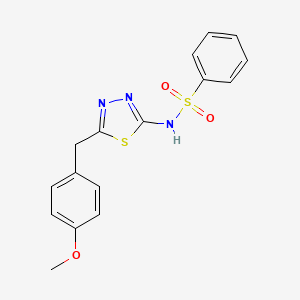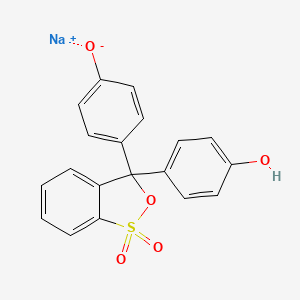
Phenol Red sodium salt
Vue d'ensemble
Description
Le rouge de phénol, sel de sodium, également connu sous le nom de phénolsulfonphtaléine, sel de sodium, est un colorant fluorescent anionique soluble dans l’eau. Il est largement utilisé comme indicateur de pH dans diverses applications scientifiques, en particulier dans les milieux de culture cellulaire. Le composé change de couleur en fonction du pH de la solution, passant du jaune à pH 6,4 ou moins au rouge à pH 8,2 et plus .
Applications De Recherche Scientifique
Phenol Red sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Commonly used in cell culture media to monitor pH changes.
Medicine: Employed in diagnostic assays to detect changes in pH and other biochemical parameters.
Industry: Used in the manufacturing of diagnostic kits and other products requiring pH monitoring.
Mécanisme D'action
Le rouge de phénol, sel de sodium, exerce ses effets principalement grâce à sa capacité à changer de couleur en réponse aux changements de pH. Le composé existe sous différentes formes ioniques en fonction du pH de la solution :
- À pH faible, il existe sous forme de zwitterion, le groupe sulfate étant chargé négativement et le groupe cétone portant un proton supplémentaire.
- À mesure que le pH augmente, le proton du groupe cétone est perdu, ce qui donne un ion chargé négativement jaune.
- À un pH encore plus élevé, le groupe hydroxyle perd son proton, ce qui donne un ion rouge .
Safety and Hazards
Orientations Futures
Phenol Red sodium salt is widely used in culture media to identify changes from neutral to acidic pH values . It is typically used in cell culture media at 11 mg/L . Phenol red in tissue culture media can act as a weak estrogen, especially with human breast cancer cells . Future research may focus on further understanding its effects in various biological systems and potential applications in biomedical research .
Analyse Biochimique
Biochemical Properties
Phenol Red Sodium Salt plays a crucial role in biochemical reactions, particularly in maintaining pH balance in cell cultures . It does not interact directly with enzymes, proteins, or other biomolecules. Instead, it serves as a visual indicator of pH changes that can indirectly reflect metabolic activity .
Cellular Effects
This compound influences cell function primarily through its role as a pH indicator . Changes in pH can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound in tissue culture media can act as a weak estrogen, especially with human breast cancer cells .
Molecular Mechanism
The mechanism of action of this compound is based on its pH-sensitive color change . It does not bind to biomolecules or influence enzyme activity directly. Instead, it changes color in response to pH shifts caused by cellular metabolic activity .
Temporal Effects in Laboratory Settings
Over time, as cells grow and proliferate, the culture media progressively becomes more acidic as the cells consume nutrients and produce metabolites . This results in a color shift in the this compound from pink-red to orange and yellow, indicating a need to change the media .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of varying dosages of this compound in animal models. Its primary use is as a pH indicator in cell culture media .
Metabolic Pathways
This compound is not involved in any metabolic pathways. Its role is to indicate pH changes in the culture media, which can reflect the metabolic activity of the cells .
Transport and Distribution
This compound is typically added to the culture media and is not actively transported or distributed within cells or tissues . Its distribution is determined by the mixing of the culture media .
Subcellular Localization
This compound does not have a specific subcellular localization. It is present in the culture media outside the cells and does not enter cells or localize to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le rouge de phénol, sel de sodium, est synthétisé par sulfonation du phénol suivie d’une condensation avec l’anhydride phtalique. La réaction implique généralement le chauffage du phénol avec de l’acide sulfurique pour former de l’acide phénolsulfonique, qui est ensuite réagi avec l’anhydride phtalique pour former de la phénolsulfonphtaléine. Le sel de sodium est obtenu en neutralisant le composé résultant avec de l’hydroxyde de sodium .
Méthodes de production industrielle : Dans les milieux industriels, la production de rouge de phénol, sel de sodium, suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, notamment la température et le pH, pour garantir un rendement élevé et une pureté élevée. Le produit final est souvent purifié par recristallisation ou d’autres techniques de séparation pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le rouge de phénol, sel de sodium, subit diverses réactions chimiques, notamment :
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le nitrosodisulfonate de potassium (sel de Fremy) et d’autres oxydants forts.
Substitution : Des réactifs électrophiles comme les halogènes, les agents nitrants et les agents sulfonants sont couramment utilisés en milieu acide ou basique.
Principaux produits :
Oxydation : Quinones
Réduction : Hydroquinones
Substitution : Divers phénols substitués selon l’électrophile utilisé.
4. Applications de la recherche scientifique
Le rouge de phénol, sel de sodium, a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme indicateur de pH dans les titrages et autres procédures analytiques.
Biologie : Utilisé couramment dans les milieux de culture cellulaire pour surveiller les changements de pH.
Médecine : Employé dans les tests diagnostiques pour détecter les changements de pH et d’autres paramètres biochimiques.
Industrie : Utilisé dans la fabrication de kits de diagnostic et d’autres produits nécessitant une surveillance du pH.
Comparaison Avec Des Composés Similaires
Le rouge de phénol, sel de sodium, est similaire à d’autres indicateurs de pH tels que :
- Bleu de bromothymol
- Bleu de thymol
- Pourpre de bromocrésol
- Thymolphthaléine
- Phénolphtaléine
Unicité : Le rouge de phénol, sel de sodium, est unique en raison de sa plage de transition de pH spécifique (6,4 à 8,2) et de son application dans les milieux de culture cellulaire. Contrairement à certains autres indicateurs, il peut agir comme un faible œstrogène, ce qui est particulièrement pertinent dans les études impliquant des cellules cancéreuses du sein humain .
Propriétés
| { "Design of the Synthesis Pathway": "Phenol Red sodium salt can be synthesized by reacting phenol red with sodium hydroxide in water.", "Starting Materials": ["Phenol Red", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve Phenol Red in water", "Add sodium hydroxide solution to the Phenol Red solution", "Stir the mixture for a few hours", "Filter the resulting solution to remove any impurities", "Dry the solid residue to obtain the Phenol Red sodium salt" ] } | |
Numéro CAS |
34487-61-1 |
Formule moléculaire |
C19H14NaO5S |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
InChI |
InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H; |
Clé InChI |
XXCXGDSGVBROKI-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.[Na] |
| 34487-61-1 | |
Description physique |
Red crystals; Soluble in water; [MSDSonline] |
Pictogrammes |
Irritant |
Numéros CAS associés |
93839-72-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Phenol Red Sodium Salt useful in photocatalysis?
A1: this compound serves as a model pollutant in photocatalysis research. Its degradation under UV-A light can be effectively measured, providing insights into a photocatalyst's efficiency. Studies demonstrate that a composite of Zinc Sulfide and Titanium Dioxide (ZnS-TiO2) exhibits superior photocatalytic activity compared to bare TiO2, TiO2-P25, and ZnS alone in degrading this compound [, ]. This enhanced activity is attributed to improved charge separation and reduced electron-hole recombination in the ZnS-TiO2 composite.
Q2: How does this compound behave in a memory device?
A2: Research shows this compound can function as the active layer in a Write-Once-Read-Many-Times (WORM) memory device []. When sandwiched between Gold (Au) and Indium Tin Oxide (ITO) electrodes, the device displays intriguing charge transport properties. Electron transport dominates under positive sweep voltages, while hole transport prevails under negative sweep voltages. This behavior is attributed to the distinct energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the this compound, as confirmed by Density Functional Theory (DFT) calculations.
Q3: How is the degradation of this compound confirmed in these studies?
A3: Researchers utilize Chemical Oxygen Demand (COD) measurements to confirm the mineralization of this compound during photocatalysis [, ]. COD measures the amount of oxygen required to oxidize organic compounds in a water sample, thus reflecting the extent of organic pollutant degradation. A decrease in COD values indicates successful breakdown and mineralization of this compound.
Q4: What spectroscopic techniques are used to characterize ZnS-TiO2 photocatalysts?
A4: To characterize the ZnS-TiO2 photocatalyst, researchers employed various spectroscopic techniques, including:
- Photoluminescence spectra (PL): Analyzes the electron-hole recombination behavior, providing insights into photocatalytic efficiency [].
Q5: Can you explain the dual mechanism proposed for the degradation of this compound under sunlight using the ZnS-TiO2 photocatalyst?
A5: While the studies don't delve into specific mechanistic details, the superior performance of ZnS-TiO2 is likely due to a synergistic effect between ZnS and TiO2 []. When exposed to sunlight, both ZnS and TiO2 absorb photons and generate electron-hole pairs. The presence of ZnS facilitates efficient charge separation, preventing rapid recombination of these charge carriers. These photogenerated electrons and holes then participate in redox reactions with adsorbed water and oxygen molecules, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive ROS subsequently attack and degrade this compound, leading to its mineralization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)
![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)
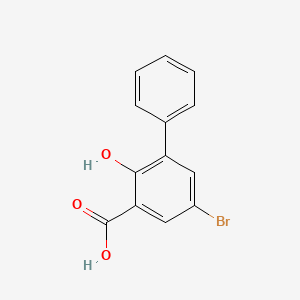
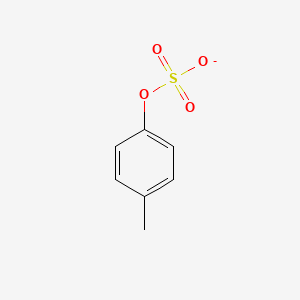
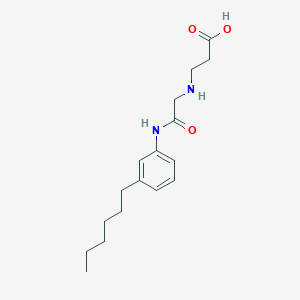
![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)

